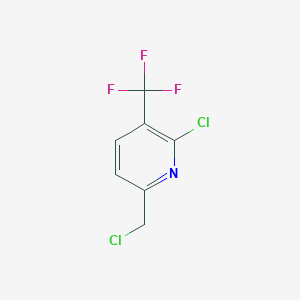

2-Chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of 2,6-dimethyl-3-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

- **Reduction

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Biological Activity

2-Chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including both chloromethyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and reactivity, which are advantageous for biological applications.

The molecular formula of this compound is C7H5Cl2F3N. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior, making it a subject of interest for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Its derivatives have been shown to interact with specific biological targets, including enzymes involved in cell signaling pathways. For instance, studies suggest that this compound can inhibit the phosphatidylinositol 3-kinase (PI3K) enzyme, which plays a crucial role in cellular growth and proliferation.

The biological activity of this compound is primarily attributed to its ability to penetrate biological membranes effectively due to the trifluoromethyl group. This enhances its binding affinity to target proteins and enzymes, leading to modulation of their functions. The mechanisms include:

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Activation or inhibition of specific signaling pathways that affect gene expression and cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antimicrobial agents.

- Cytotoxicity Assessments : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The cytotoxic effects were dose-dependent and correlated with changes in gene expression related to apoptosis pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability influenced by its lipophilic nature. Factors such as stability, reactivity, and environmental conditions during reactions significantly impact its pharmacokinetic properties.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | Moderate | Low | Cell signaling modulation |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | Low | Moderate | Metabolic pathway interference |

Properties

Molecular Formula |

C7H4Cl2F3N |

|---|---|

Molecular Weight |

230.01 g/mol |

IUPAC Name |

2-chloro-6-(chloromethyl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(6(9)13-4)7(10,11)12/h1-2H,3H2 |

InChI Key |

PTRCALSAWHOGQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.